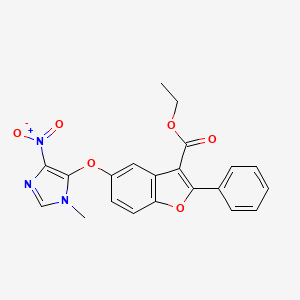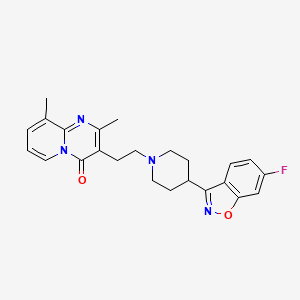
(123I)-(S)-2-(3-((S)-1-Carboxy-5-(3-(4-iodophenyl)ureido)pentyl)ureido)pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MIP-1095 I-123 is a radiopharmaceutical compound used primarily for the detection and treatment of prostate cancer. It is a molecular imaging pharmaceutical that targets the prostate-specific membrane antigen (PSMA), which is highly expressed in prostate cancer cells . This compound is particularly valuable in the diagnosis and management of metastatic castration-resistant prostate cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
The industrial production of MIP-1095 I-123 involves scaling up the optimized synthetic route. The production process includes the radioiodination of the precursor, followed by purification steps to remove any remaining tin precursor and inorganic salts. The final product is obtained with high radiochemical yield (RCY), radiochemical purity (RCP), and specific activity (SA) .
Chemical Reactions Analysis
Types of Reactions
MIP-1095 I-123 primarily undergoes substitution reactions during its synthesis. The key reaction is the substitution of the trimethyltin group with iodine-123 .
Common Reagents and Conditions
- Conditions: pH range of 1-2, reaction time of 10 minutes for radioiodination, and 35 minutes for deprotection of tert-butyl ester groups .
Major Products
The major product formed from these reactions is MIP-1095 I-123, with the biologically active des-iodo analog, MIP-1111, being a minor byproduct .
Scientific Research Applications
MIP-1095 I-123 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a radiolabeled compound for studying the binding affinity and specificity of PSMA-targeting ligands.
Medicine: Utilized in the diagnosis and treatment of prostate cancer, especially metastatic castration-resistant prostate cancer.
Industry: Applied in the production of radiopharmaceuticals for clinical trials and therapeutic applications.
Mechanism of Action
MIP-1095 I-123 exerts its effects by targeting the prostate-specific membrane antigen (PSMA) on prostate cancer cells. PSMA is a transmembrane glycoprotein that is highly expressed in prostate cancer cells and is associated with tumor invasiveness . MIP-1095 I-123 binds specifically to PSMA, allowing for the targeted delivery of the radioactive iodine-123 isotope. This enables the imaging and treatment of prostate cancer cells through the emission of gamma rays from iodine-123 .
Comparison with Similar Compounds
MIP-1095 I-123 is similar to other PSMA-targeting radiopharmaceuticals, such as MIP-1072 and MIP-1466 . MIP-1095 I-123 has unique properties that make it particularly effective for imaging and treating prostate cancer:
Properties
CAS No. |
949575-25-1 |
|---|---|
Molecular Formula |
C19H25IN4O8 |
Molecular Weight |
560.3 g/mol |
IUPAC Name |
(2S)-2-[[(1S)-1-carboxy-5-[(4-(123I)iodanylphenyl)carbamoylamino]pentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C19H25IN4O8/c20-11-4-6-12(7-5-11)22-18(31)21-10-2-1-3-13(16(27)28)23-19(32)24-14(17(29)30)8-9-15(25)26/h4-7,13-14H,1-3,8-10H2,(H,25,26)(H,27,28)(H,29,30)(H2,21,22,31)(H2,23,24,32)/t13-,14-/m0/s1/i20-4 |
InChI Key |
LFEGKCKGGNXWDV-NKNRFTOXSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)I |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)[123I] |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)I |
Appearance |
Solid powder |
Key on ui other cas no. |
949575-25-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MIP-1095 I-123; 123-I-MIP-1095; (123I)MIP 1095; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(4-aminophenoxy)pentyl]-2-methoxybenzamide](/img/structure/B1677072.png)



![2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B1677077.png)








